

structure of 2-methylpentane-1,5-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpentane-1,5-diol

Cat. No.: B1364139

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylpentane-1,5-diol**: Structure, Synthesis, and Applications in Drug Development

Abstract

2-Methylpentane-1,5-diol is a branched-chain aliphatic diol featuring both a primary and a secondary hydroxyl group. This unique structural arrangement imparts a distinct set of physicochemical properties, including amphiphilicity, high solvency, and the capacity for hydrogen bonding. These characteristics are making it an increasingly valuable molecule in various industrial and scientific fields, most notably as a functional excipient in the pharmaceutical industry. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, key physicochemical properties, and established synthetic routes. Furthermore, it delves into its applications, particularly within drug development, where it serves as a solvent, a percutaneous penetration enhancer, and a preservative in topical formulations. Safety protocols and analytical characterization techniques are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The fundamental characteristics of **2-methylpentane-1,5-diol** are defined by its chemical structure. As a C6 diol, it consists of a five-carbon chain with a methyl group at the second position (C2) and hydroxyl groups at the first (C1) and fifth (C5) positions.

Chemical Identity

The compound is systematically identified by several key descriptors, summarized in the table below.

Identifier	Value	Reference
IUPAC Name	2-methylpentane-1,5-diol	[1] [2]
CAS Number	42856-62-2	[1] [2]
Molecular Formula	C ₆ H ₁₄ O ₂	[1] [2] [3] [4]
Molecular Weight	118.17 g/mol	[1] [2]
Canonical SMILES	CC(CCO)CO	[2] [3]
InChIKey	AAAWJUMVTPNRDT- UHFFFAOYSA-N	[1] [2]
Synonyms	2-methyl-1,5-pentanediol	[1] [2]

Structural Representation

The connectivity of atoms in **2-methylpentane-1,5-diol** is visualized below. The presence of hydroxyl groups at both ends of the molecule, combined with a branched alkyl structure, is central to its functionality.

*2D structure of **2-methylpentane-1,5-diol**.*

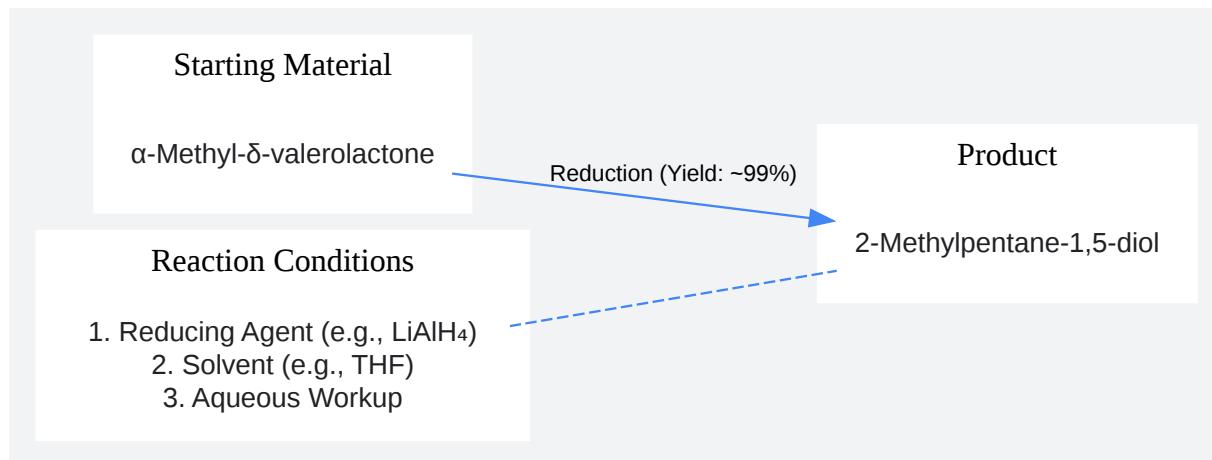
Stereochemistry

The carbon atom at the C2 position is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3-hydroxypropyl group (-CH₂CH₂CH₂OH). Consequently, **2-methylpentane-1,5-diol** exists as a pair of enantiomers: **(R)-2-methylpentane-1,5-diol** and **(S)-2-methylpentane-1,5-diol**. Commercially available products are typically sold as a racemic mixture unless otherwise specified. The specific stereoisomer can be critical in pharmaceutical applications where enantiomers may exhibit different biological activities or metabolic profiles.

Physicochemical Properties

The utility of **2-methylpentane-1,5-diol** in various applications is dictated by its physical and chemical properties. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, leading to its relatively high boiling point and water miscibility.

Property	Value	Reference
Boiling Point	229.9 °C (at 760 mmHg)	[3]
Melting Point	26.38 °C (estimate)	[3]
Density	0.961 g/cm ³	[3]
Flash Point	107.2 °C	[3]
Vapor Pressure	0.013 mmHg at 25°C	[3]
pKa	14.99 ± 0.10 (Predicted)	[3][4]
XLogP3	0.4	[3]
Hydrogen Bond Donors	2	[3][4]
Hydrogen Bond Acceptors	2	[3][4]
Refractive Index	1.447	[3]


The low XLogP3 value of 0.4 indicates a degree of hydrophilicity, yet the C6 alkyl backbone provides sufficient lipophilic character. This amphiphilic nature is the cornerstone of its effectiveness as a solvent and a penetration enhancer, allowing it to interact favorably with both aqueous and lipid-based environments.

Synthesis and Manufacturing

The synthesis of **2-methylpentane-1,5-diol** is achievable through several chemical routes, typically involving the reduction of a suitable precursor containing the required carbon skeleton and oxygen functionalities.

Key Synthetic Pathway: Reduction of α -Methyl- δ -valerolactone

A highly efficient method for synthesizing **2-methylpentane-1,5-diol** is the reduction of α -methyl- δ -valerolactone. This pathway is advantageous due to its high yield and the relative accessibility of the starting lactone. The reaction involves the ring-opening and reduction of both the ester carbonyl and the resulting aldehyde or carboxylic acid.

[Click to download full resolution via product page](#)

*Synthetic workflow for **2-methylpentane-1,5-diol**.*

Experimental Protocol: Synthesis via Lactone Reduction

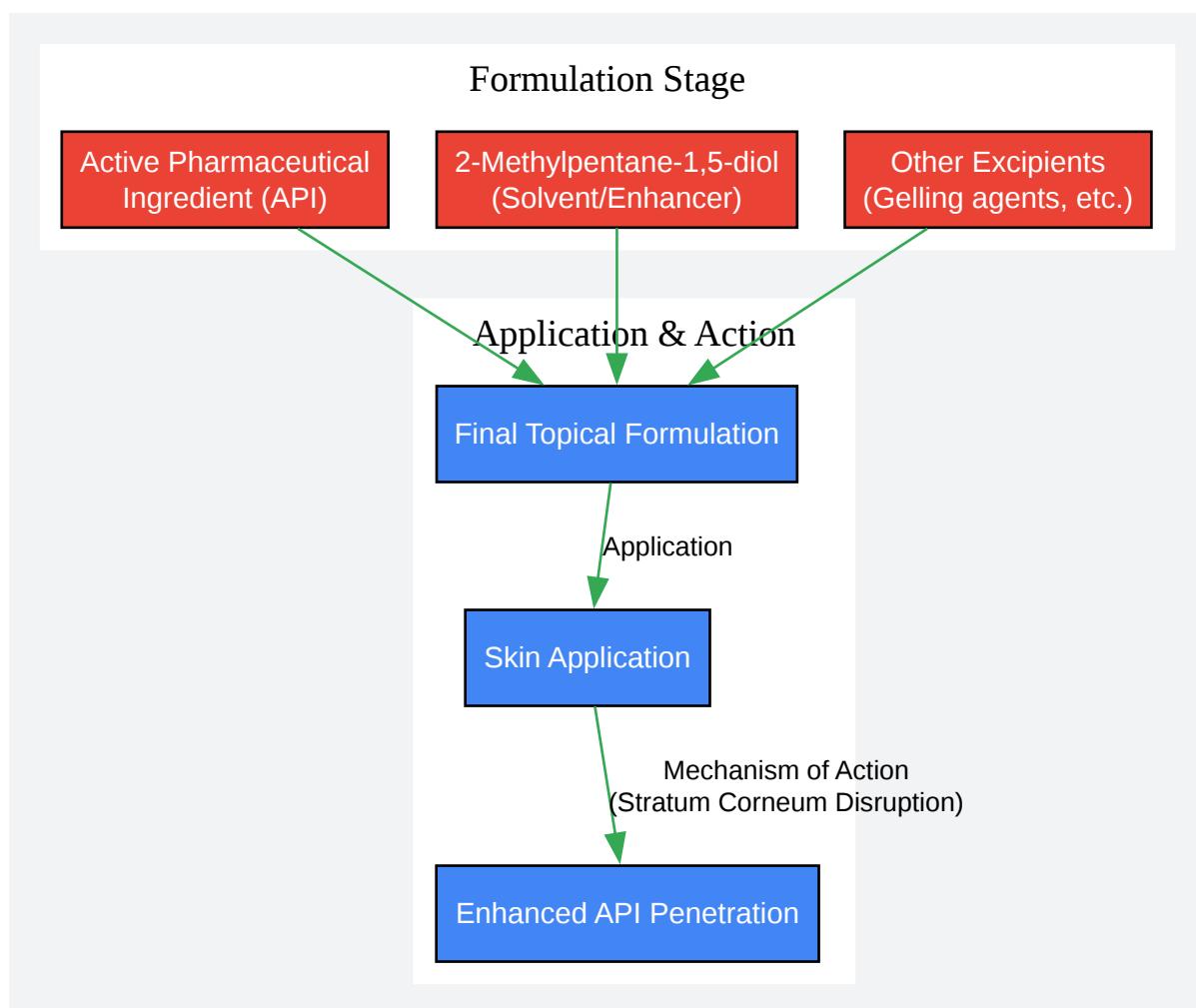
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of **2-methylpentane-1,5-diol**. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is causal; it is required to cleave the stable cyclic ester and fully reduce the resulting functionalities to alcohols.

- **Reactor Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Preparation:** A solution of α -methyl- δ -valerolactone is prepared in an anhydrous ether solvent, such as tetrahydrofuran (THF).
- **Reducing Agent Addition:** A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is carefully added to the flask.

- Substrate Addition: The lactone solution is added dropwise from the dropping funnel to the LiAlH₄ suspension at a controlled temperature (typically 0 °C) to manage the exothermic reaction.
- Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
- Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
- Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional THF.
- Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **2-methylpentane-1,5-diol**.

Applications in Drug Development and Research

While related diols like propylene glycol and pentane-1,5-diol have long been staples in dermatology, **2-methylpentane-1,5-diol** is emerging as a compelling alternative due to its unique combination of properties.^{[5][6]} Its branched structure can influence viscosity and skin feel in a final formulation.


Role as a Pharmaceutical Excipient

In topical and transdermal drug delivery systems, **2-methylpentane-1,5-diol** can serve multiple functions simultaneously, simplifying formulations and enhancing product performance.

- Solvent and Co-solvent: Its amphiphilic character enables it to dissolve a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in either purely aqueous or oily vehicles.
- Percutaneous Penetration Enhancer: Like other short-chain diols, it is believed to enhance drug absorption through the skin.^{[6][7]} The proposed mechanism involves the reversible disruption of the highly organized lipid structure of the stratum corneum, the primary barrier

of the skin. This increases the fluidity of the lipid bilayers, creating pathways for the API to permeate more effectively.

- **Preservative and Antimicrobial Agent:** Many diols exhibit antimicrobial properties, allowing them to function as preservatives that protect the formulation from microbial contamination. [6] This can reduce or eliminate the need for traditional preservatives, which are sometimes associated with skin sensitization.
- **Humectant and Moisturizer:** The hydroxyl groups attract and hold water, providing a moisturizing effect on the skin, which is beneficial in dermatological products.

[Click to download full resolution via product page](#)

*Role of **2-methylpentane-1,5-diol** in a topical drug formulation workflow.*

Analytical Characterization

Confirmation of the identity and purity of synthesized or procured **2-methylpentane-1,5-diol** is crucial. Standard analytical techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the carbon-hydrogen framework. Key signals in ^1H NMR would include multiplets for the various methylene and methine protons and distinct signals for the two different hydroxyl protons. ^{13}C NMR would show six unique carbon signals, corresponding to the different chemical environments of the carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching of the hydroxyl groups. C-H stretching bands would appear around $2850\text{-}3000\text{ cm}^{-1}$.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The gas chromatogram would show a single major peak for a pure sample, and the mass spectrum would show a molecular ion peak (or fragments) consistent with the structure.

Safety and Handling

While **2-methylpentane-1,5-diol** is used in cosmetic and pharmaceutical applications, appropriate handling procedures are necessary in a research or industrial setting. The safety data for the closely related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye irritation. Similar precautions should be taken for the 2-methyl isomer.

Precautionary Measure	Description
GHS Hazard	H319: Causes serious eye irritation (based on related isomer data).
Personal Protective Equipment	Wear safety glasses with side-shields or goggles (P280). Wear appropriate chemical-resistant gloves and lab coat.
Handling	Avoid contact with eyes and skin. Wash skin thoroughly after handling (P264).
First Aid (Eyes)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
Fire Safety	Vapors may form explosive mixtures with air upon intense heating. Use standard extinguishing media.

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the manufacturer before handling the chemical.

Conclusion

2-Methylpentane-1,5-diol is a structurally distinct diol with a compelling profile for advanced applications. Its amphiphilic nature, high solvency, and stereochemical properties make it more than just a simple solvent. For drug development professionals, it represents a multifunctional excipient capable of enhancing drug delivery, ensuring formulation stability, and improving the cosmetic properties of topical products. As research continues, the specific advantages of its branched structure and chirality may unlock further specialized applications in both pharmaceutical and materials science.

References

- National Institute of Standards and Technology (NIST). **2-methylpentane-1,5-diol** - NIST Chemistry WebBook. [\[Link\]](#)
- PubChem. 2-Methyl-1,5-pentanediol. [\[Link\]](#)
- LookChem. **2-Methylpentane-1,5-diol**. [\[Link\]](#)

- Chemsr. **2-methylpentane-1,5-diol** | CAS#:42856-62-2. [\[Link\]](#)
- Airgas. SAFETY DATA SHEET - Flammable Liquid Mixture. [\[Link\]](#)
- CPACheM.
- Chegg.com. Solved Devise a synthesis for 2-methylpentan-1, 5-diol. [\[Link\]](#)
- PubChem. 2-Methylpentane-1,4-diol. [\[Link\]](#)
- Google Patents. US3966827A - Production of 3-methylpentane-1,5-diol.
- ResearchGate.
- PubMed. Pentane-1,5-diol as a percutaneous absorption enhancer. [\[Link\]](#)
- Wikipedia. 2-Methyl-2,4-pentanediol. [\[Link\]](#)
- PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-methylpentane-1,5-diol [webbook.nist.gov]
- 2. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure of 2-methylpentane-1,5-diol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364139#structure-of-2-methylpentane-1-5-diol\]](https://www.benchchem.com/product/b1364139#structure-of-2-methylpentane-1-5-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com